molecular formula Sm B1195823 Samarium CAS No. 7440-19-9

Samarium

Cat. No. B1195823
CAS RN: 7440-19-9
M. Wt: 150.4 g/mol
InChI Key: KZUNJOHGWZRPMI-UHFFFAOYSA-N
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Patent
US04497785

Procedure details

In the preparative method, 10 liters of a solution containing 19.8 g/l samarium in dilute nitric acid are charged to the vessel. The solution pH is adjusted to about 3 with ammonium bicarbonate, heat is applied to obtain a solution temperature of about 60° C., and about 200 grams of samarium carbonate are added. The impeller is started and a 2M solution of ammonium bicarbonate is pumped through the distributor, at a rate of about 49 ml/minute, until a pH of about 6 is obtained. The addition of ammonium bicarbonate is stopped and, under continued vessel agitation, the vessel is drained to leave a total slurry volume of about 5 liters. Agitation is stopped, the crystals are allowed to settle, and clear solution is decanted to leave a proper amount of crystals for the next batch preparation. After adjusting the pH of slurry in the vessel to a value less than about 5, samarium solution for the next batch is added. All batches after the first are precipitated at a temperature of 40° C.
[Compound]
Name
solution
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sm:1].[C:2](=[O:5])([OH:4])[O-:3].[NH4+]>[N+]([O-])(O)=O>[C:2](=[O:3])([O-:5])[O-:4].[Sm+3:1].[C:2](=[O:3])([O-:5])[O-:4].[C:2](=[O:3])([O-:5])[O-:4].[Sm+3:1] |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
solution
Quantity
10 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sm]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are charged to the vessel
TEMPERATURE
Type
TEMPERATURE
Details
heat

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Sm+3].C([O-])([O-])=O.C([O-])([O-])=O.[Sm+3]
Measurements
Type Value Analysis
AMOUNT: MASS 200 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.